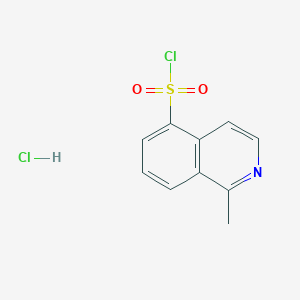
1-Methylisoquinoline-5-sulfonylchloridehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylisoquinoline-5-sulfonylchloridehydrochloride is a chemical compound with the molecular formula C10H9Cl2NO2S. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylisoquinoline-5-sulfonylchloridehydrochloride typically involves the sulfonylation of 1-methylisoquinoline. The process begins with the reaction of 1-methylisoquinoline with chlorosulfonic acid, resulting in the formation of 1-methylisoquinoline-5-sulfonyl chloride. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-Methylisoquinoline-5-sulfonylchloridehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Derivatives: Formed from the reaction with alcohols.
Sulfonic Acid Derivatives: Formed from oxidation reactions.
Sulfinic Acid Derivatives: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
1-Methylisoquinoline-5-sulfonylchloridehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Methylisoquinoline-5-sulfonylchloridehydrochloride involves the interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds. This modification can alter the activity of the target proteins, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline-5-sulfonyl chloride: Lacks the methyl group at the 1-position.
1-Methylisoquinoline-5-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.
1-Methylisoquinoline-5-sulfinic acid: Contains a sulfinic acid group instead of a sulfonyl chloride group.
Uniqueness
1-Methylisoquinoline-5-sulfonylchloridehydrochloride is unique due to the presence of both the methyl group at the 1-position and the sulfonyl chloride group at the 5-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H9Cl2NO2S |
|---|---|
Peso molecular |
278.15 g/mol |
Nombre IUPAC |
1-methylisoquinoline-5-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C10H8ClNO2S.ClH/c1-7-8-3-2-4-10(15(11,13)14)9(8)5-6-12-7;/h2-6H,1H3;1H |
Clave InChI |
ZOQQFVHHHOUVDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC2=C1C=CC=C2S(=O)(=O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


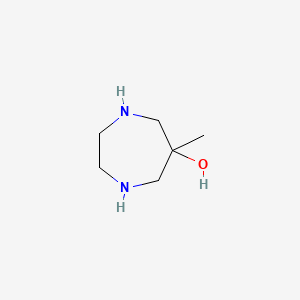
![4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)
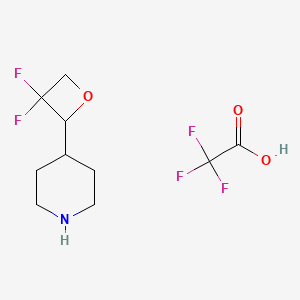
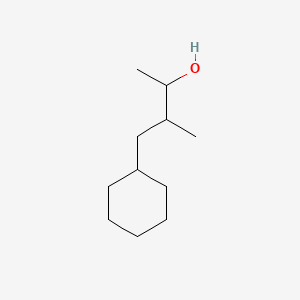
![2-Bromo-3-[(piperazin-1-yl)methyl]phenol](/img/structure/B13558507.png)
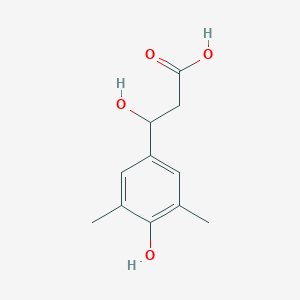
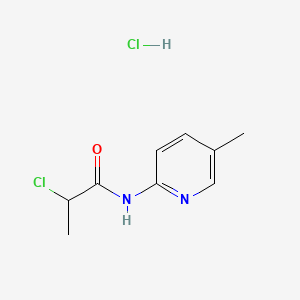
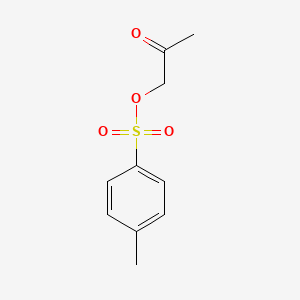
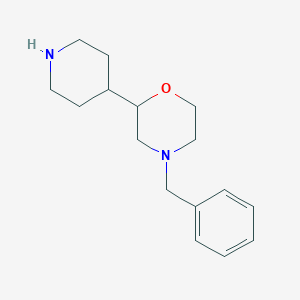
![3-(4-Methoxyphenyl)-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B13558545.png)
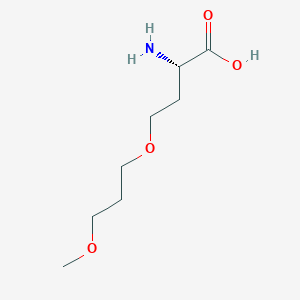
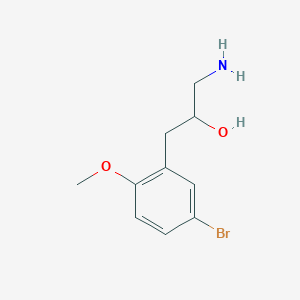
![1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B13558559.png)
![N-[4-(4-sulfanylbutyl)phenyl]acetamide](/img/structure/B13558560.png)
